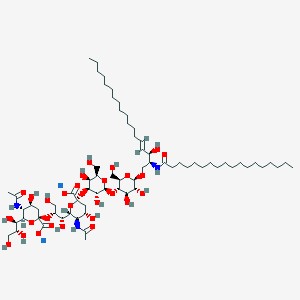

disialoganglioside GD3

Beschreibung

Eigenschaften

IUPAC Name |

disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBZCLULGFXOD-DQMMGUQESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H123N3Na2O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Disialoganglioside GD3 Signaling in Mitochondrial Apoptosis

Operational Guide for Researchers & Drug Developers

Part 1: Executive Summary

This guide delineates the molecular mechanics of Disialoganglioside GD3 (GD3) , a b-series ganglioside that functions as a critical "death effector" in the intrinsic apoptotic pathway. Unlike structural membrane lipids, GD3 acts as a rapid-response signaling molecule. Upon apoptotic stimuli (e.g., Fas/CD95 ligation, ceramide accumulation), GD3 translocates from the plasma membrane and trans-Golgi network (TGN) to the mitochondria.

Key Mechanism: GD3 targets the mitochondrial outer membrane (MOM), interacting with the permeability transition pore complex (PTPC) and Bcl-2 family proteins. This interaction triggers the dissipation of the mitochondrial transmembrane potential (

Clinical Relevance: Aberrant GD3 synthase (ST8SIA1 ) expression is a driver in neuroectodermal tumors (melanoma, neuroblastoma) and estrogen-receptor-negative breast cancer, making it a high-value therapeutic target.

Part 2: The Mechanistic Core

Biosynthesis & The "Death Switch"

GD3 is synthesized from its precursor GM3 by ST8SIA1 (GD3 Synthase), an

-

De Novo Synthesis: Upregulation of ST8SIA1 (often regulated by NF-

B or mutant p53). -

The "Burst": Rapid conversion of the ceramide pool to GD3.

The Mitochondrial Scramble (Translocation)

The defining characteristic of GD3-mediated apoptosis is its intracellular movement.

-

Vesicular Transport: GD3 moves via actin cytoskeleton-dependent vesicular transport or microtubule-associated proteins (e.g., CLIPR-59).

-

Mitochondrial Docking: GD3 inserts into the MOM.

-

The "Ripcord" Effect: GD3 directly targets the Voltage-Dependent Anion Channel (VDAC) and Adenine Nucleotide Translocator (ANT). This induces the opening of the PTP, causing mitochondrial swelling and rupture.

Critical Insight: This process is Bcl-2 controlled . Overexpression of Bcl-2 prevents GD3-induced

Visualization: The GD3 Apoptotic Pathway

Figure 1: The GD3 Signaling Cascade. Note the critical translocation step from Golgi to Mitochondria and the inhibitory checkpoint provided by Bcl-2.

Part 3: Experimental Protocols

To validate GD3 signaling, one must demonstrate specificity (it is GD3, not other lipids) and localization (it is in the mitochondria).

Protocol A: Mitochondrial Isolation & Fractionation

Objective: Isolate mitochondria free from plasma membrane (PM) contamination to prove GD3 translocation.

-

Lysis: Resuspend

cells in Hypotonic Buffer (10 mM HEPES, pH 7.4, 1.5 mM MgCl -

Homogenization: Dounce homogenize (30-50 strokes, pestle B) until ~80% cell breakage (verify via microscopy).

-

Stabilization: Immediately add 2.5x MS Buffer (525 mM mannitol, 175 mM sucrose, 12.5 mM Tris-HCl, 2.5 mM EDTA, pH 7.5) to restore isotonicity.

-

Differential Centrifugation:

-

Spin 1: 700

g for 10 min at 4°C (Pellet: Nuclei/Unbroken cells). Discard pellet. -

Spin 2: 12,000

g for 15 min at 4°C (Pellet: Enriched Mitochondria). -

Supernatant: Cytosolic/Microsomal fraction.

-

-

Validation: Western blot for COX IV (Mitochondrial marker) and Cadherin/Na+K+ATPase (PM marker) to ensure purity.

Protocol B: GD3 Detection via HPTLC (High-Performance Thin-Layer Chromatography)

Objective: Quantify GD3 levels and separate it from GM3/GT1b.

-

Lipid Extraction: Extract pellets from Protocol A using Chloroform:Methanol (2:1, v/v). Vortex, centrifuge, and collect the lower organic phase.

-

HPTLC Setup: Use Silica Gel 60 HPTLC plates (Merck).

-

Solvent System (Critical):

-

Develop in Chloroform : Methanol : 0.2% aqueous CaCl

(60 : 40 : 9, v/v) . -

Note: The CaCl

is essential for sharp ganglioside band resolution.

-

-

Visualization:

-

Chemical: Spray with Resorcinol-HCl reagent and heat at 110°C for 15 min. GD3 appears as a purple/blue band.

-

Immuno-overlay (High Specificity): Block plate with 1% BSA, incubate with Anti-GD3 mAb (Clone R24) , followed by HRP-secondary.

-

Protocol C: Immunofluorescence (Visualizing Translocation)

Objective: Visualize the co-localization of GD3 with Mitochondria.

-

Seeding: Grow cells on glass coverslips.

-

Mito-Labeling: Incubate live cells with MitoTracker Red CMXRos (100 nM) for 30 min at 37°C.

-

Fixation (Crucial):

-

Permeabilization: Incubate with 0.1% Triton X-100 (or 0.1% Saponin) for 5 min.

-

Note: Permeabilization is required to access mitochondrial GD3. If looking for surface GD3 only, skip this step.

-

-

Staining:

-

Block: 5% Goat Serum/PBS.

-

Primary: Anti-GD3 (Clone R24) (1:100) overnight at 4°C.

-

Secondary: Alexa Fluor 488 Goat Anti-Mouse IgG3.

-

-

Analysis: Confocal microscopy. Look for yellow overlap (Red Mito + Green GD3).

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for isolating mitochondrial fractions and validating GD3 presence via HPTLC.

Part 4: Data Interpretation & Troubleshooting

Comparative Detection Methods

| Method | Sensitivity | Specificity | Pros | Cons |

| HPTLC (Resorcinol) | Moderate | Low | Visualizes all gangliosides (GM3, GD3, GT1b). | Cannot distinguish isomers; requires large sample. |

| HPTLC (Immuno-blot) | High | High | Confirms GD3 identity using R24 antibody.[3] | Requires specific antibody; multi-step. |

| Mass Spectrometry (LC-MS/MS) | Very High | Very High | Exact structural data (lipid tail length). | Expensive; complex data analysis. |

| Flow Cytometry | High | Moderate | Good for surface GD3; rapid. | Difficult to measure mitochondrial GD3 specifically. |

Common Pitfalls

-

Detergent Artifacts: Using high concentrations of Triton X-100 (>0.2%) during lysis can disrupt lipid rafts (GEMs) where GD3 resides, leading to false localization data.

-

Antibody Isotype: The R24 antibody is often an IgG3 isotype. Ensure your secondary antibody specifically recognizes Mouse IgG3 or "Mouse IgG (H+L)", otherwise, you will get no signal.

-

Plasticware: Gangliosides stick to plastic. Use glass vials/tubes for lipid extraction steps whenever possible.

Part 5: Therapeutic Implications

The GD3 pathway presents a "dual-target" opportunity in oncology:

-

ST8SIA1 Inhibition:

-

Inhibiting the synthase prevents the accumulation of the "death lipid" in neurodegenerative diseases.

-

Conversely, in cancer, silencing ST8SIA1 (via siRNA or small molecules) has been shown to reduce stemness and metastasis in triple-negative breast cancer (TNBC).

-

-

Anti-GD3 Immunotherapy:

-

Monoclonal antibodies (e.g., R24 , KW-2871 ) target surface GD3.

-

Mechanism: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).

-

Status: While Dinutuximab (anti-GD2) is approved, anti-GD3 therapies are in various stages of clinical evaluation for melanoma and small-cell lung cancer.

-

References

-

Malisan, F., et al. (2002). "Acetylation suppresses the proapoptotic activity of GD3 ganglioside." Journal of Experimental Medicine.

-

Rippo, M. R., et al. (2000). "GD3 ganglioside directly targets mitochondria in a bcl-2-controlled fashion."[4] FASEB Journal.

-

Kasahara, K., et al. (1997).[3] "Involvement of GD3 ganglioside in CD95(Fas)-induced apoptosis of human lymphoid cells." Journal of Biological Chemistry.

-

Garcia-Ruiz, C., et al. (2000). "Direct effect of ceramide on the mitochondrial electron transport chain leads to generation of reactive oxygen species." Journal of Biological Chemistry.

-

Battista, L., et al. (2014). "GD3 synthase overexpression in MDA-MB-231 breast cancer cells leads to increased cell migration and invasion." Journal of Cellular Physiology.

-

Abcam. "Anti-Ganglioside GD3 antibody [R24] (ab11779) Datasheet."

Sources

Disialoganglioside GD3 Expression in Neuroblastoma: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Disialoganglioside GD3, a prominent glycosphingolipid on the cell surface, has emerged as a molecule of significant interest in the pathobiology of neuroblastoma. While often overshadowed by its downstream derivative, GD2, the primary immunotherapeutic target in this pediatric malignancy, GD3 itself plays a pivotal role in tumor progression, signaling, and the tumor microenvironment. This in-depth technical guide provides a comprehensive overview of GD3 expression in neuroblastoma, intended for researchers, scientists, and drug development professionals. We will delve into the biosynthesis and biological functions of GD3, provide detailed methodologies for its detection and quantification, explore its intricate signaling networks, and discuss its potential as a therapeutic target. This guide is designed to equip the reader with the foundational knowledge and practical insights necessary to investigate and potentially exploit GD3 in the context of neuroblastoma.

Introduction: The Significance of GD3 in Neuroblastoma

Neuroblastoma, a common extracranial solid tumor in children, originates from the developing sympathetic nervous system.[1] Its clinical behavior is notoriously heterogeneous, ranging from spontaneous regression to aggressive, metastatic disease.[1] The cell surface of neuroblastoma is adorned with a unique landscape of gangliosides, sialic acid-containing glycosphingolipids that are deeply implicated in the tumor's biology.[2][3]

While the disialoganglioside GD2 is the most well-established immunotherapeutic target in high-risk neuroblastoma, its precursor, GD3, is gaining increasing attention.[4][5] GD3 is often highly expressed in neuroectodermal tumors like neuroblastoma and melanoma.[2] Interestingly, studies have revealed a heterogeneous expression pattern of GD3 and GD2 within neuroblastoma tumors.[4] Notably, a higher prevalence of GD3-positive and GD2-negative cells has been observed in low-risk neuroblastoma cases, suggesting a potential role for GD3 in differentiation and a less aggressive phenotype in certain contexts.[4] Conversely, GD3 has also been linked to malignant properties such as cell adhesion, proliferation, and invasion, highlighting its complex and context-dependent functions.[6][7]

A critical aspect of GD3 biology in neuroblastoma is its role as the direct precursor to GD2, synthesized by the enzyme GD3 synthase (ST8SIA1).[3] The expression level of ST8SIA1 can therefore dictate the density of both GD3 and the therapeutically targeted GD2 on the cell surface. This intricate relationship underscores the importance of understanding GD3 expression and metabolism when developing and refining anti-ganglioside immunotherapies.

This guide will provide a detailed exploration of GD3 in neuroblastoma, from its fundamental biology to its translational implications.

Biosynthesis and Biological Functions of GD3

Gangliosides are synthesized in the Golgi apparatus through the sequential addition of monosaccharides to a ceramide backbone. The biosynthesis of b-series gangliosides, including GD3 and GD2, is initiated by the action of GD3 synthase (ST8SIA1), which adds a second sialic acid residue to the precursor GM3. GD2 is subsequently formed from GD3.[3]

The biological functions of GD3 in cancer are multifaceted and include:

-

Modulation of Cell Adhesion and Migration: GD3 has been shown to be involved in the attachment of neuroblastoma and melanoma cells to extracellular matrix (ECM) proteins.[6] It can influence cell-substratum interactions, potentially by altering the electrostatic environment at the cell surface.[6] Furthermore, GD3 can enhance adhesion signals by recruiting integrins into glycolipid-enriched microdomains, thereby augmenting the malignant properties of cancer cells.[8]

-

Regulation of Cell Signaling: GD3 is not merely a structural component of the cell membrane but an active participant in signal transduction. It can interact with and modulate the activity of various receptor tyrosine kinases within lipid rafts, influencing downstream pathways that control cell proliferation, invasion, and apoptosis.[7]

-

Immunomodulation: Gangliosides shed from the tumor cell surface can have immunosuppressive effects on the tumor microenvironment. GD3, among other gangliosides, can inhibit the cytotoxicity of natural killer (NK) cells.[3]

Methodologies for the Detection and Quantification of GD3

Accurate detection and quantification of GD3 expression are crucial for both basic research and clinical applications. The choice of methodology depends on the specific research question and the nature of the biological sample (e.g., cell lines, tumor tissue, bone marrow).

Immunohistochemistry (IHC) for GD3 in Neuroblastoma Tissue

IHC allows for the visualization of GD3 expression within the spatial context of the tumor tissue, providing valuable information on its distribution and heterogeneity.

Experimental Protocol:

-

Tissue Preparation:

-

Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides with phosphate-buffered saline (PBS).

-

Incubate with a protein block solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary monoclonal antibody specific for GD3 (e.g., from Santa Cruz Biotechnology) overnight at 4°C.[9] The optimal antibody concentration should be determined empirically.

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of antigen expression.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate, clear, and mount with a permanent mounting medium.

-

-

Analysis:

-

Examine slides under a light microscope. The intensity and percentage of positive tumor cells can be scored to provide a semi-quantitative measure of GD3 expression.[5]

-

Flow Cytometry for GD3 Analysis in Neuroblastoma Cell Lines

Flow cytometry enables the rapid, quantitative analysis of GD3 expression on the surface of individual cells, making it ideal for studying cell lines and disaggregated tumor samples.

Experimental Protocol:

-

Cell Preparation:

-

Harvest neuroblastoma cells from culture and prepare a single-cell suspension.

-

Wash cells with ice-cold PBS containing 1% bovine serum albumin (BSA).

-

-

Antibody Staining:

-

Resuspend cells in a staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

Add a fluorochrome-conjugated primary antibody specific for GD3. Alternatively, use an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.[9]

-

Incubate for 30-60 minutes on ice in the dark.

-

-

Washing:

-

Wash cells twice with staining buffer to remove unbound antibody.

-

-

Data Acquisition:

-

Data Analysis:

-

Gate on the live, single-cell population.

-

Analyze the fluorescence intensity of the GD3-stained cells compared to an isotype control to determine the percentage of GD3-positive cells and the mean fluorescence intensity (MFI), which reflects the antigen density.[12]

-

Thin-Layer Chromatography (TLC) for Ganglioside Profiling

TLC is a powerful technique for separating and identifying different ganglioside species, including GD3, from a total lipid extract. This method provides a comprehensive profile of the ganglioside composition of neuroblastoma cells.[13][14]

Experimental Protocol:

-

Ganglioside Extraction:

-

Homogenize neuroblastoma cells or tissues in a chloroform:methanol mixture (e.g., 2:1 or 1:1 v/v).

-

Perform a Folch partition by adding a salt solution (e.g., 0.88% KCl) to separate the lipid and aqueous phases. Gangliosides will partition into the upper aqueous phase.

-

Collect the upper phase and dry it under a stream of nitrogen.

-

-

TLC Plate Preparation and Sample Application:

-

Activate a high-performance TLC (HPTLC) plate by heating at 110°C for 30 minutes.

-

Dissolve the dried ganglioside extract in a small volume of chloroform:methanol (1:1 v/v).

-

Carefully spot the sample onto the origin of the HPTLC plate. Also, spot known ganglioside standards for comparison.

-

-

Chromatography:

-

Develop the TLC plate in a chamber containing a suitable solvent system (e.g., chloroform:methanol:0.25% aqueous CaCl2, 50:45:10 v/v/v).

-

Allow the solvent front to migrate to the top of the plate.

-

-

Visualization:

-

Dry the plate thoroughly.

-

Visualize the separated gangliosides by spraying with a reagent such as resorcinol-HCl, which stains sialic acid-containing lipids (gangliosides) blue-violet upon heating.[15]

-

-

Analysis:

-

Identify the GD3 band by comparing its migration distance to that of the GD3 standard. The intensity of the band provides a semi-quantitative measure of GD3 abundance relative to other gangliosides. For more specific detection, a TLC-immunostaining method using an anti-GD3 antibody can be employed.[16]

-

GD3-Mediated Signaling in Neuroblastoma

GD3's role in neuroblastoma progression is intimately linked to its ability to modulate key signaling pathways that govern cell migration and invasion. A central mechanism involves the interaction of GD3 with integrins and the subsequent activation of focal adhesion signaling.

The GD3-Integrin-Focal Adhesion Kinase (FAK) Axis

GD3 can cluster with integrins in the cell membrane, enhancing their signaling capacity.[8] This leads to the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a critical regulator of cell motility.[17] The phosphorylation of FAK creates docking sites for other signaling proteins, including Src and paxillin, leading to the assembly of a signaling complex that promotes cytoskeletal rearrangements and cell migration.[8][17]

Below is a diagram illustrating the proposed GD3-mediated signaling pathway in neuroblastoma cell migration and invasion.

Caption: GD3-mediated signaling in neuroblastoma cell migration and invasion.

GD3 as a Therapeutic Target in Neuroblastoma

The high expression of GD3 on neuroblastoma cells and its role in tumor progression make it an attractive therapeutic target. While anti-GD2 therapies are more established, targeting GD3 presents a complementary or alternative strategy.

Anti-GD3 Monoclonal Antibodies

Several monoclonal antibodies targeting GD3 have been developed and investigated, primarily in melanoma.[18][19][20] These antibodies can exert their anti-tumor effects through various mechanisms, including:

-

Complement-Dependent Cytotoxicity (CDC): Antibody binding to the cell surface can activate the complement cascade, leading to the formation of a membrane attack complex and cell lysis.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune effector cells, such as NK cells and macrophages, can recognize the Fc portion of the antibody bound to the tumor cell and induce cell killing.

-

Inhibition of Cell Signaling: Anti-GD3 antibodies can directly interfere with GD3-mediated signaling pathways, thereby inhibiting cell proliferation, migration, and invasion.[21]

While clinical trials specifically targeting GD3 in neuroblastoma are less common than those for GD2, the preclinical rationale is strong. The development of chimeric or humanized anti-GD3 antibodies aims to reduce immunogenicity and enhance effector functions.[18]

Quantitative Data on Anti-Ganglioside Therapies

| Therapeutic Agent | Target | Cancer Type | Key Findings/Status |

| Dinutuximab | GD2 | Neuroblastoma | Approved for high-risk neuroblastoma; improves event-free and overall survival.[22] |

| Naxitamab | GD2 | Neuroblastoma | Approved for relapsed/refractory high-risk neuroblastoma. |

| R24 | GD3 | Melanoma | Murine IgG3 mAb; showed tumor regression in some patients.[19] |

| KM871 | GD3 | Melanoma | Chimeric IgG1 anti-GD3 mAb; phase I trial completed.[18] |

| GD2-CAR T-cells | GD2 | Neuroblastoma | Investigational; early phase clinical trials ongoing.[23] |

Conclusion and Future Perspectives

Disialoganglioside GD3 is a key player in the biology of neuroblastoma, influencing cell adhesion, signaling, and the tumor microenvironment. Its expression patterns may have prognostic significance, and its role as a precursor to the major immunotherapeutic target GD2 highlights its importance in the context of current treatment strategies. The detailed methodologies provided in this guide offer a practical framework for researchers to investigate GD3 expression and function in neuroblastoma.

Future research should focus on further elucidating the context-dependent roles of GD3 in neuroblastoma progression and its interplay with the immune system. The development of novel therapeutic strategies targeting GD3, either alone or in combination with existing anti-GD2 therapies, holds promise for improving outcomes for children with this challenging disease. A deeper understanding of the molecular mechanisms governing GD3 expression and signaling will be crucial for the successful clinical translation of these approaches.

References

-

N.A. (2000). Monoclonal anti-GD3 antibodies selectively inhibit the proliferation of human malignant glioma cells in vitro. Glycoconj J, 17(10), 717-26. [Link]

-

Chapman, P. B., et al. (2005). Immunological effects of chimeric anti-GD3 monoclonal antibody KM871 in patients with metastatic melanoma. Cancer Immunity, 5, 10. [Link]

-

Minasian, L. M., et al. (1995). A phase I study of anti-GD3 ganglioside monoclonal antibody R24 and recombinant human macrophage-colony stimulating factor in patients with metastatic melanoma. Cancer, 75(9), 2251-7. [Link]

-

Cheresh, D. A., et al. (1986). Disialogangliosides GD2 and GD3 are involved in the attachment of human melanoma and neuroblastoma cells to extracellular matrix proteins. J Cell Biol, 102(3), 688-96. [Link]

-

Triozzi, P. L., et al. (2006). Anti-GD3 monoclonal antibody effects on lymphocytes and antibody-dependent cellular cytotoxicity. Cancer Biother Radiopharm, 21(5), 553-61. [Link]

-

Makhoul, J., et al. (2025). Ganglioside profiling in neuroblastoma. University of Johannesburg Content. [Link]

-

Merrill, A. H. Jr. (2011). Ganglioside Extraction, Purification and Profiling. PMC - NIH. [Link]

-

Auffret, A., et al. (2024). GD3 ganglioside is a promising therapeutic target for glioma patients. PMC - NIH. [Link]

-

Scandroglio, F., et al. (2009). Thin layer chromatography of gangliosides. Glycoconj J, 26(8), 961-73. [Link]

-

Ohkawa, Y., et al. (2010). Ganglioside GD3 Enhances Adhesion Signals and Augments Malignant Properties of Melanoma Cells by Recruiting Integrins to Glycolipid-enriched Microdomains. J Biol Chem, 285(33), 25613-24. [Link]

-

Schumacher-Kuckelkorn, R., et al. (2022). Ganglioside Profiling Uncovers Distinct Patterns in High-Risk Neuroblastoma. MDPI. [Link]

-

N.A. (2021). Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies. Glycoscience Protocols (GlycoPODv2). [Link]

-

Ahmed, M., et al. (2024). Targeting refractory/recurrent neuroblastoma and osteosarcoma with anti-CD3×anti-GD2 bispecific antibody armed T cells. Journal for ImmunoTherapy of Cancer. [Link]

-

Schnaar, R. L. (2016). Ganglioside Analysis by High-Performance Thin-Layer Chromatography. ResearchGate. [Link]

-

Hsu, W. M., et al. (2014). B3GNT3 expression suppresses cell migration and invasion and predicts favorable outcomes in neuroblastoma. Cancer Sci, 105(1), 59-67. [Link]

-

Nishimaki, S., et al. (2022). Multiple Immunofluorescence Imaging Analysis Reveals Differential Expression of Disialogangliosides GD3 and GD2 in Neuroblastomas. Pediatr Dev Pathol, 25(2), 141-154. [Link]

-

Li, M., et al. (2023). The biological role and immunotherapy of gangliosides and GD3 synthase in cancers. Frontiers in Immunology, 14, 1107642. [Link]

-

Wang, Y., et al. (2025). Expression of GD2 and GD3 in peripheral neuroblastic tumors. Indian J Pathol Microbiol. [Link]

-

Cocco, C., et al. (2021). Multiparametric flow cytometry highlights B7-H3 as a novel diagnostic/therapeutic target in GD2neg/low neuroblastoma variants. J Immunother Cancer, 9(4), e002293. [Link]

-

Lum, L. G., et al. (2021). Targeting GD2-positive Refractory/Resistant Neuroblastoma and Osteosarcoma with Anti- CD3 x Anti-GD2 Bispecific Antibody Armed T cells. PMC. [Link]

-

N.A. (n.d.). Identification of neuroblastoma cells using three-color flow cytometry. ResearchGate. [Link]

-

National Cancer Institute. (n.d.). Treatment Clinical Trials for Neuroblastoma. [Link]

-

Texas Children's Hospital. (n.d.). How Clinical Trials Are Saving the Lives of Children with Neuroblastoma. [Link]

-

Cocco, C., et al. (2021). Multiparametric flow cytometry highlights B7-H3 as a novel diagnostic/therapeutic target in GD2neg/low neuroblastoma variants. J Immunother Cancer, 9(4), e002293. [Link]

-

Tran, H. C., et al. (2022). Current Knowledge and Perspectives of Immunotherapies for Neuroblastoma. MDPI. [Link]

-

Mayes, D. A., et al. (2023). A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood. J Clin Med, 12(19), 6223. [Link]

-

Combaret, V., et al. (2009). Standardization of the Immunocytochemical Detection of Neuroblastoma Cells in Bone Marrow. PMC. [Link]

-

Mayes, D. A., et al. (2023). A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood. MDPI. [Link]

-

Das, S. K., et al. (2019). Regulation of neuroblastoma migration, invasion and in vivo metastasis by genetic and pharmacological manipulation of MDA-9/Syntenin. PMC. [Link]

-

Paananen, R., et al. (2021). Neuroblastoma Invasion Strategies Are Regulated by the Extracellular Matrix. PMC - NIH. [Link]

-

N.A. (2018). MSKCC THERAPEUTIC/DIAGNOSTIC PROTOCOL Anti-GD2 3F8 Monoclonal Antibody and GM-CSF for High-Risk Neuroblastoma. Clinical Trials. [Link]

-

N.A. (n.d.). Immunohistochemical expression of neuroblastoma markers in... ResearchGate. [Link]

-

Rao, J. S. (2017). Mechanisms of invasion and motility of high-grade gliomas in the brain. PMC. [Link]

-

Udomtanakunchai, C., et al. (2022). Nordentatin Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. MDPI. [Link]

Sources

- 1. Neuroblastoma Invasion Strategies Are Regulated by the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GD3 ganglioside is a promising therapeutic target for glioma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Multiple Immunofluorescence Imaging Analysis Reveals Differential Expression of Disialogangliosides GD3 and GD2 in Neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of GD2 and GD3 in peripheral neuroblastic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disialogangliosides GD2 and GD3 are involved in the attachment of human melanoma and neuroblastoma cells to extracellular matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The biological role and immunotherapy of gangliosides and GD3 synthase in cancers [frontiersin.org]

- 8. Ganglioside GD3 Enhances Adhesion Signals and Augments Malignant Properties of Melanoma Cells by Recruiting Integrins to Glycolipid-enriched Microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganglioside GD3 Antibody | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Multiparametric flow cytometry highlights B7-H3 as a novel diagnostic/therapeutic target in GD2neg/low neuroblastoma variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 14. Thin layer chromatography of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. B3GNT3 expression suppresses cell migration and invasion and predicts favorable outcomes in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. A phase I study of anti-GD3 ganglioside monoclonal antibody R24 and recombinant human macrophage-colony stimulating factor in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-GD3 monoclonal antibody effects on lymphocytes and antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Monoclonal anti-GD3 antibodies selectively inhibit the proliferation of human malignant glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. How Clinical Trials Are Saving the Lives of Children with Neuroblastoma | Texas Children's [texaschildrens.org]

disialoganglioside GD3 in lipid raft signaling

Title: The GD3 Sialylation Switch: A Technical Guide to Disialoganglioside Signaling in Lipid Rafts

Executive Summary

This technical guide dissects the role of disialoganglioside GD3 (NeuGc

For researchers in oncology and neurobiology, understanding GD3’s spatial dynamics is critical. This guide moves beyond basic biochemistry to explore the causality of GD3 trafficking: how it translocates from the plasma membrane to mitochondria to trigger the permeability transition pore (PTP), and conversely, how it stabilizes growth factor receptors in neural stem cells. We provide self-validating protocols for raft isolation and visualization, ensuring experimental reproducibility in this notoriously artifact-prone field.

Molecular Architecture: GD3 in the Raft Microdomain

Lipid rafts are liquid-ordered (

The Biophysical "Switch"

-

Resting State: In many somatic cells, GD3 is a minor component (

) of the plasma membrane. -

Activated State (The "Death Raft"): Upon apoptotic stress (e.g., Fas ligation, ceramide accumulation), GD3 synthase (ST8SIA1) is upregulated, or existing GD3 is rapidly recruited into rafts. This clustering alters membrane curvature and recruits signaling platforms.

-

The Sialic Acid Factor: The two sialic acid residues on GD3 provide a negative charge density that modulates the electrostatic environment of the raft, facilitating the recruitment of specific kinases (e.g., Yes, Src) or executioner proteins (e.g., CLIPR-59).

Signaling Mechanisms: The Life/Death Bifurcation

GD3 signaling is context-dependent. Below, we map the two primary pathways: the "Death Raft" (Apoptosis) and the "Life Raft" (Proliferation).

A. The "Death Raft": Fas-GD3-Mitochondrial Axis

In response to death receptor stimulation (Fas/CD95), GD3 acts as a mobile transducer.[4]

-

Fas Ligation: Triggers acid sphingomyelinase (ASMase) activation.

-

GD3 Accumulation: GD3 is synthesized or translocated to plasma membrane rafts.

-

Internalization & Trafficking: The GD3-enriched rafts are internalized.[5] Mediated by the microtubule-binding protein CLIPR-59 , these vesicles traffic to the mitochondria.[4]

-

Mitochondrial Execution: GD3 fuses with mitochondrial membranes (specifically "mitochondrial raft-like microdomains").[3] It interacts directly with the Permeability Transition Pore (PTP) , causing

dissipation, swelling, and Cytochrome

B. The "Life Raft": EGFR Stabilization in Stem Cells

In Neural Stem Cells (NSCs) and certain glioblastomas, GD3 promotes survival.

-

Receptor Recruitment: GD3 recruits EGFR into lipid rafts.

-

Inhibition of Degradation: This raft localization prevents EGFR from entering the clathrin-mediated endocytosis pathway (which leads to lysosomal degradation). Instead, it promotes recycling to the surface.

-

Signal Amplification: Sustained EGFR presence in rafts amplifies downstream Akt and ERK signaling, driving self-renewal and preventing differentiation.

Visualization of the Signaling Switch

Figure 1: The GD3 Signaling Bifurcation. Red path denotes the apoptotic cascade via mitochondrial targeting; Blue/Green path denotes the proliferative cascade via EGFR stabilization.

Experimental Protocols: Validating the Mechanism

Isolating lipid rafts is prone to artifacts. Detergent-based methods (Triton X-100) are classic but can artificially aggregate lipids. Detergent-Free (Sodium Carbonate) methods are recommended for signaling studies, while Sucrose Gradient Centrifugation remains the gold standard for purification.

Protocol A: Sucrose Gradient Isolation of GD3-Enriched Rafts

Objective: Isolate Low-Density Insoluble (LDI) fractions containing GD3.

Materials:

-

Lysis Buffer: 1% Triton X-100 (or 500 mM Na2CO3 for detergent-free), 25 mM MES, 150 mM NaCl, pH 6.5.

-

Protease/Phosphatase Inhibitor Cocktail.[1]

-

Ultracentrifuge (e.g., Beckman SW41 rotor).

Workflow:

-

Lysis: Resuspend

cells in 1 mL ice-cold Lysis Buffer. Homogenize (10 strokes, Dounce homogenizer) or sonicate (3x 10s bursts). Incubate on ice for 30 min. -

Gradient Preparation:

-

Mix 1 mL lysate with 1 mL 80% sucrose (final ~40%). Place at bottom of tube.

-

Overlay with 6 mL 30% sucrose.

-

Overlay with 3.5 mL 5% sucrose.

-

-

Ultracentrifugation: Spin at 200,000

for 16–18 hours at 4°C (no brake). -

Fractionation: Collect 1 mL fractions from Top (Fraction 1) to Bottom (Fraction 12).

-

Validation:

-

Raft Fractions (Low Density): Typically Fractions 3–5 (Interface of 5%/30%).

-

Non-Raft Fractions (High Density): Fractions 10–12.

-

Blotting: Verify with Flotillin-1 or Caveolin-1 (Raft markers) and Transferrin Receptor (Non-raft marker).

-

GD3 Detection: HPTLC or Dot Blot using anti-GD3 mAb (clone R24).

-

Protocol B: Visualizing GD3-Mitochondria Colocalization

Objective: Confirm GD3 translocation to mitochondria during apoptosis.[3][6]

-

Cell Prep: Seed cells on glass coverslips. Treat with apoptotic inducer (e.g., FasL, Edelfosine) for 2–4 hours.

-

Mitochondrial Staining: Incubate with MitoTracker Deep Red (100 nM) for 30 min at 37°C prior to fixation.

-

Fixation: 4% Paraformaldehyde (15 min, RT). Avoid Methanol as it extracts lipids.

-

Blocking: 1% BSA / 5% Goat Serum. Note: Do not use Triton X-100 for permeabilization if staining surface GD3; use Saponin (0.1%) if intracellular GD3 is the target.

-

Primary Antibody: Mouse anti-GD3 (clone R24, 1:100) + Rabbit anti-Active Caspase-3 (optional). Incubate O/N at 4°C.

-

Imaging: Confocal microscopy. Look for yellow overlap between Green (GD3-FITC) and Red (MitoTracker). Calculate Pearson’s Correlation Coefficient to quantify colocalization.

Quantitative Data Summary: GD3 in Pathology

| Pathology | GD3 Status in Rafts | Signaling Outcome | Therapeutic Target |

| Melanoma | High Expression | Increased adhesion & invasion (Integrin/FAK signaling). | Anti-GD3 mAbs (e.g., R24), GD3 Synthase inhibitors. |

| Neuroblastoma | High Expression | Sustained proliferation via EGFR/Akt. | Triptolide (GD3S inhibitor).[7] |

| Alzheimer's | Accumulation (A | Translocation to mitochondria | Sialidase inhibitors; Raft disruptors (Statins). |

| T-Cell Lymphoma | Fas-Induced Accumulation | Apoptosis (Mitochondrial pathway).[3] | Endogenous mechanism of cell death. |

Therapeutic Implications

Drug development focuses on two opposing strategies depending on the disease context:

-

Inducing "Death Rafts" (Cancer Therapy):

-

Disrupting "Life Rafts" (Cancer/Stemness):

-

Triptolide: Inhibits ST8SIA1 (GD3 Synthase) transcription. Reduces raft GD3, destabilizes EGFR, and suppresses tumor growth.

-

Statins: Deplete cholesterol, dissolving the raft platform. This dissociates GD3 from EGFR, forcing the receptor into degradative pathways.

-

References

-

Gajate, C., & Mollinedo, F. (2015). Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy. Methods in Molecular Biology.

-

Wang, J., & Yu, R. K. (2013). Interaction of ganglioside GD3 with an EGF receptor sustains the self-renewal ability of mouse neural stem cells in vitro.[7] Proceedings of the National Academy of Sciences.

-

Garcia-Ruiz, C., et al. (2002). GD3 ganglioside directly targets mitochondria in a bcl-2-controlled fashion.[6] The Journal of Experimental Medicine.

-

Sorice, M., et al. (2012). Ganglioside GD3 as a raft component in cell death regulation. Cell Death & Disease.[10][11]

-

Sarkar, T. R., et al. (2015). Ganglioside GD3 synthase (GD3S), a novel cancer drug target. Cancer & Metabolism.

Sources

- 1. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inventbiotech.com [inventbiotech.com]

- 3. Cholesterol and Sphingolipid Enriched Lipid Rafts as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganglioside GD3 as a raft component in cell death regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GD3 ganglioside directly targets mitochondria in a bcl-2-controlled fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganglioside GD3 synthase (GD3S), a novel cancer drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of ganglioside GD3 with an EGF receptor sustains the self-renewal ability of mouse neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GD3 ganglioside and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Disialoganglioside GD3 in Cell Adhesion & Migration

Executive Summary & Structural Foundation

Disialoganglioside GD3 is a b-series ganglioside characterized by two sialic acid residues attached to a lactosylceramide core.[1] While its expression in normal adult tissues is restricted (primarily to the central nervous system), it is massively upregulated in neuroectodermal tumors, particularly melanoma, glioblastoma, and neuroblastoma.

In the context of cell adhesion and migration, GD3 is not merely a passive surface marker but an active driver of malignant phenotypes.[2] It functions as a "lipid raft organizer," recruiting integrins and signaling kinases (Src, FAK) into glycolipid-enriched microdomains (GEMs), thereby lowering the activation threshold for metastatic cascades.

Biosynthetic Pathway

The synthesis of GD3 is rate-limited by ST8SIA1 (GD3 Synthase) , which catalyzes the transfer of a second sialic acid residue to GM3.[3][4] This step is critical; silencing ST8SIA1 reverts the metastatic phenotype in melanoma and breast cancer stem cells.

Figure 1: Biosynthetic pathway of GD3 highlighting the rate-limiting role of ST8SIA1.[3]

Mechanistic Role in Adhesion and Migration[2][5][6]

GD3 enhances tumor cell aggressiveness through specific molecular interactions within the plasma membrane. It does not signal in isolation but rather modifies the signaling architecture of the cell.

The GEM/Lipid Raft Hypothesis

GD3 accumulates in Glycolipid-Enriched Microdomains (GEMs).[5] Its disialyl headgroup alters the local membrane curvature and charge, creating high-affinity docking sites for Integrin

-

Causality: In GD3-negative cells, Integrin

1 is diffusely distributed. Upon GD3 expression, Integrin

The FAK-Src-p130Cas Axis

Once integrins are clustered in GD3-rich rafts, they recruit Focal Adhesion Kinase (FAK) .

-

FAK Activation: GD3 expression correlates with hyper-phosphorylation of FAK at Tyr397 (autophosphorylation) and Tyr576/577 (kinase domain loop).[5]

-

Src Recruitment: Phospho-Tyr397 recruits Src family kinases (SFKs).

-

Downstream Effectors: The FAK/Src complex phosphorylates p130Cas and Paxillin .

-

Outcome: This triggers actin cytoskeleton remodeling (lamellipodia formation) and turnover of focal adhesions, essential for rapid cell migration.

Figure 2: GD3-mediated signaling cascade driving cell migration via the FAK/Src/p130Cas axis.

Experimental Workflows & Protocols

To study GD3 rigorously, one must distinguish it from other gangliosides (like GM3 or GD2) and quantify its specific effects on adhesion.

Protocol A: GD3 Detection via LC-MS (Quantitative Gold Standard)

Why this matters: Antibody staining (R24) is semi-quantitative and can cross-react. Liquid Chromatography-Mass Spectrometry (LC-MS) provides absolute quantification and resolves fatty acid chain lengths (e.g., C18:0 vs C24:1), which influence raft partitioning.

-

Cell Lysis: Lyse

cells using zirconium beads in water/methanol to disrupt membranes without degrading lipids. -

Lipid Extraction: Perform a chloroform:methanol:water (2:1:0.1) extraction.[6][7] Collect the lower organic phase.

-

Purification: Use a C18 Solid Phase Extraction (SPE) cartridge to remove salts and proteins. Elute gangliosides with methanol.

-

LC-MS Analysis:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) to separate glycan headgroups.[6]

-

Mode: Negative Ion Mode (Gangliosides ionize best as

or -

Target Transitions: Monitor specific m/z for GD3 (d18:1/18:0)

1471.8 Da.

-

Protocol B: Functional Adhesion Assay

Why this matters: Validates the physiological impact of GD3 on integrin function.

-

Coating: Coat 96-well plates with Collagen I (

) or Fibronectin overnight at 4°C. Block with 1% BSA. -

Seeding: Seed GD3-positive (e.g., SK-MEL-28) and GD3-negative (knockout) cells at

cells/well. -

Incubation: Allow adhesion for exactly 30 minutes at 37°C. (Short time is crucial to measure initial adhesion rates, not proliferation).

-

Wash: Gently wash 3x with PBS to remove non-adherent cells.

-

Quantification: Fix with 4% paraformaldehyde, stain with Crystal Violet, solubilize with 1% SDS, and read absorbance at 570 nm.

-

Control: Pre-incubate cells with anti-Integrin

1 antibody (blocking) to confirm integrin dependence.

Protocol C: Immunofluorescence Co-localization

Why this matters: Visualizes the spatial relationship between GD3 and signaling nodes.

-

Fixation: 4% Paraformaldehyde (15 min). Do not use methanol/acetone as they extract lipids.

-

Blocking: 5% BSA in PBS (no detergent) for 1 hour. Avoid Triton X-100 initially to preserve lipid rafts.

-

Primary Ab: Mouse anti-GD3 (Clone R24) + Rabbit anti-Paxillin. Incubate O/N at 4°C.

-

Secondary Ab: Anti-Mouse Alexa Fluor 488 + Anti-Rabbit Alexa Fluor 647.

-

Microscopy: Confocal imaging focusing on the basal membrane (TIRF microscopy is superior for focal adhesions).

-

Analysis: Calculate Pearson’s Correlation Coefficient between the GD3 channel and Paxillin channel at the leading edge.

Therapeutic Implications

Targeting GD3 offers a dual mechanism: direct cytotoxicity (via ADCC/CDC) and inhibition of metastatic signaling.

Table 1: Key Therapeutic Agents Targeting GD3

| Agent | Type | Mechanism of Action | Status/Notes |

| R24 | Mouse mAb | Binds GD3; induces CDC and ADCC; inhibits adhesion. | Preclinical/Early Clinical (Historical benchmark). |

| Ecromeximab (KW-2871) | Humanized mAb | High affinity binding to GD3; potent ADCC against melanoma. | Phase I/II trials completed; showed safety but limited monotherapy efficacy. |

| BEC2 | Anti-idiotypic Ab | Vaccine mimicking GD3 structure to elicit immune response. | Investigated in Small Cell Lung Cancer (SCLC); limited success in Phase III. |

| Triptolide | Small Molecule | Indirectly inhibits ST8SIA1 (GD3 Synthase) transcription. | Preclinical; reduces GD3 levels and suppresses metastasis. |

| GD3-CAR T | Cell Therapy | T-cells engineered with anti-GD3 scFv. | Emerging preclinical strategy for glioblastoma and neuroblastoma. |

Drug Development Insight

The failure of some anti-GD3 therapies (like BEC2) highlights the need for combinatorial approaches . Since GD3 activates FAK/Src, combining anti-GD3 antibodies with FAK inhibitors (e.g., Defactinib) or Src inhibitors (e.g., Dasatinib) is a scientifically sound strategy to block the compensatory signaling survival pathways.

References

-

Structure and biosynthetic pathway of GD3 ganglioside. ResearchGate. Available at: [Link]

-

Ganglioside GD3 promotes cell growth and invasion through p130Cas and paxillin in malignant melanoma cells. PNAS. Available at: [Link]

-

Ganglioside GD3 Enhances Adhesion Signals and Augments Malignant Properties of Melanoma Cells by Recruiting Integrins to Glycolipid-enriched Microdomains. J Biol Chem (via PMC). Available at: [Link]

-

Focal Adhesion Kinase as Well as p130Cas and Paxillin Is Crucially Involved in the Enhanced Malignant Properties Under Expression of Ganglioside GD3 in Melanoma Cells. PubMed. Available at: [Link]

-

An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines. PMC. Available at: [Link]

-

Ganglioside GD3 synthase (GD3S), a novel cancer drug target. Acta Pharm Sin B (via PMC). Available at: [Link]

-

GD2 and GD3 synthase: novel drug targets for cancer therapy. Future Oncol (via PMC). Available at: [Link]

-

Detection of GD3 ganglioside in childhood acute lymphoblastic leukemia with monoclonal antibody to GD3. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The biological role and immunotherapy of gangliosides and GD3 synthase in cancers [frontiersin.org]

- 3. GD2 and GD3 synthase: novel drug targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biological role and immunotherapy of gangliosides and GD3 synthase in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganglioside GD3 Enhances Adhesion Signals and Augments Malignant Properties of Melanoma Cells by Recruiting Integrins to Glycolipid-enriched Microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Significance of Gangliosides in Cancer Biology

An In-Depth Technical Guide to the Expression of Disialoganglioside GD3 in Cancer

This guide provides a comprehensive overview of the disialoganglioside GD3, its expression across various cancer types, and its role as a key player in tumor biology. We will delve into the molecular mechanisms governed by GD3, methodologies for its detection and quantification, and its emergence as a promising therapeutic target. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Gangliosides are sialic acid-containing glycosphingolipids that are integral components of the outer leaflet of the plasma membrane. They play crucial roles in various cellular processes, including cell adhesion, signal transduction, and differentiation. In cancer, the landscape of cell surface gangliosides is often dramatically altered, leading to the expression of tumor-associated carbohydrate antigens. Among these, the disialoganglioside GD3 has garnered significant attention due to its restricted expression in normal tissues and its aberrant overexpression in a wide array of malignancies, most notably melanoma. This differential expression profile makes GD3 an attractive target for cancer diagnosis and therapy.

The Biology of GD3: Structure and Function

GD3 belongs to the ganglio-series of gangliosides and is characterized by the presence of two sialic acid residues attached to the inner galactose residue of the neutral tetrasaccharide core. Its synthesis is catalyzed by GD3 synthase (ST8SIA1), an enzyme that is often upregulated in cancer cells. In normal physiology, GD3 is primarily expressed during embryonic development, particularly in the nervous system, and in a limited number of adult tissues such as melanocytes and adrenal medulla.

In the context of cancer, GD3 is not merely a passive cell surface marker. It actively participates in the malignant phenotype by modulating key signaling pathways. Its accumulation in the plasma membrane can lead to the formation of lipid raft-like structures, which serve as platforms for the assembly of signaling complexes.

GD3 Expression Across Different Cancer Types

While most prominently associated with melanoma, elevated GD3 expression has been documented in a variety of other cancers. The table below summarizes the expression of GD3 in several cancer types and its clinical relevance.

| Cancer Type | Level of GD3 Expression | Clinical Significance and Role | References |

| Melanoma | High | Associated with tumor progression, metastasis, and poor prognosis. Promotes cell migration and invasion. | |

| Neuroblastoma | High | Implicated in tumor growth and resistance to therapy. | |

| Glioblastoma | Moderate to High | Contributes to tumor cell proliferation and invasion. | |

| Small Cell Lung Cancer (SCLC) | Moderate to High | Potential therapeutic target. | |

| Breast Cancer | Variable (often high in triple-negative breast cancer) | Associated with increased malignancy and metastatic potential. | |

| Sarcomas | Variable | Expression has been noted in various sarcoma subtypes. |

The Mechanistic Role of GD3 in Cancer Progression

GD3 exerts its pro-oncogenic functions by influencing a multitude of cellular processes. Its ability to modulate signaling pathways is central to its role in cancer.

Induction of Apoptosis

Paradoxically, while often associated with tumor progression, high levels of GD3 can also sensitize cells to apoptosis. This dual role is context-dependent and can be influenced by the specific cellular microenvironment and the presence of other signaling molecules. GD3 can cluster in mitochondria-associated membranes, leading to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors.

Enhancement of Cell Migration and Invasion

GD3 has been shown to promote cell migration and invasion, key steps in the metastatic cascade. It can associate with integrins, transmembrane adhesion receptors, and modulate their function. This interaction can lead to the activation of focal adhesion kinase (FAK) and other downstream signaling molecules that are involved in cytoskeletal reorganization and cell motility.

Modulation of Angiogenesis

Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. GD3 expressed on the surface of tumor cells can be shed into the tumor microenvironment and promote angiogenesis by interacting with endothelial cells.

The signaling pathways influenced by GD3 are complex and interconnected. The diagram below illustrates a simplified overview of GD3-mediated signaling in cancer.

Caption: Simplified diagram of GD3-mediated signaling pathways in cancer.

Methodologies for the Detection and Quantification of GD3

Accurate detection and quantification of GD3 are crucial for both research and clinical applications. Several techniques can be employed, each with its own advantages and limitations.

Immunohistochemistry (IHC)

IHC is a widely used technique to visualize the distribution of GD3 in tissue sections. It provides valuable spatial information about the localization of the antigen within the tumor microenvironment.

Step-by-Step Protocol for GD3 IHC:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a citrate buffer (pH 6.0) to unmask the antigen.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a suitable blocking serum.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for GD3 (e.g., mouse monoclonal anti-GD3) overnight at 4°C.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

-

Detection: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: The sections are dehydrated through a series of alcohol and xylene washes and mounted with a permanent mounting medium.

Flow Cytometry

Flow cytometry is a powerful technique for the quantitative analysis of GD3 expression on the surface of single cells. It is particularly useful for analyzing cell suspensions from cell cultures or disaggregated tumors.

Step-by-Step Protocol for GD3 Flow Cytometry:

-

Cell Preparation: A single-cell suspension is prepared from the sample of interest.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells with a solution containing fetal bovine serum or an Fc receptor blocking reagent.

-

Primary Antibody Staining: The cells are incubated with a fluorochrome-conjugated primary antibody specific for GD3 or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.

-

Washing: The cells are washed to remove unbound antibodies.

-

Data Acquisition: The stained cells are analyzed on a flow cytometer.

-

Data Analysis: The data is analyzed using appropriate software to determine the percentage of GD3-positive cells and the mean fluorescence intensity.

The workflow for GD3 analysis, from sample preparation to data interpretation, is depicted in the diagram below.

Caption: General workflow for the analysis of GD3 expression in cancer.

GD3 as a Therapeutic Target

The restricted expression of GD3 in normal tissues and its high expression in various cancers make it an ideal target for cancer therapy. Several therapeutic strategies targeting GD3 are currently under investigation.

-

Monoclonal Antibodies (mAbs): mAbs that specifically recognize and bind to GD3 can mediate tumor cell killing through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

-

Antibody-Drug Conjugates (ADCs): ADCs consist of a GD3-specific antibody linked to a potent cytotoxic agent. The antibody directs the ADC to the tumor cells, and upon internalization, the cytotoxic drug is released, leading to cell death.

-

Chimeric Antigen Receptor (CAR)-T Cell Therapy: T cells can be genetically engineered to express a CAR that recognizes GD3. These CAR-T cells can then specifically target and eliminate GD3-expressing tumor cells.

Conclusion and Future Directions

The disialoganglioside GD3 has emerged as a critical player in the pathobiology of several cancers. Its overexpression is not merely a hallmark of malignant transformation but an active contributor to tumor progression, metastasis, and therapeutic resistance. The continued exploration of GD3-mediated signaling pathways will undoubtedly unveil novel therapeutic vulnerabilities. Furthermore, the development of more sophisticated and targeted anti-GD3 therapies holds immense promise for the future of cancer treatment. As our understanding of the complex roles of gangliosides in cancer deepens, so too will our ability to exploit these molecules for the benefit of patients.

References

-

Daniotti, J. L., & Lardone, R. D. (2020). The Disialoganglioside GD3, from a Tumor-Associated Antigen to a Key Regulator of Cancer-Related Processes. Frontiers in Oncology, 10, 143. [Link]

-

Ohkawa, Y., et al. (2010). Ganglioside GD3 synthase is a promising target for cancer therapy. Proceedings of the National Academy of Sciences, 107(37), 16204-16209. [Link]

- Venerando, B., et al. (2014). The role of gangliosides in cancer.

- Yesmin, F., et al. (2021). The Roles of Ganglioside GD3 in Cancer Progression and Its Application to Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8899.

-

Zhang, S., et al. (2018). Ganglioside GD3: a novel therapeutic target for cancer. Journal of Hematology & Oncology, 11(1), 1-10. [Link]

Methodological & Application

Detecting Disialoganglioside GD3: A Guide to Monoclonal Antibody-Based Applications

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of monoclonal antibodies (mAbs) for the detection and characterization of the disialoganglioside GD3. This guide is designed to offer not just protocols, but also the underlying scientific principles to empower users to optimize these methods for their specific research needs.

Introduction to Disialoganglioside GD3: A Key Player in Neuroectodermal Development and Oncology

Disialoganglioside GD3 is a glycosphingolipid characterized by a ceramide backbone linked to an oligosaccharide chain containing two sialic acid residues.[1] While its expression is tightly regulated and largely restricted to cells of neuroectodermal origin during embryonic development, GD3 has garnered significant attention in the field of oncology.[2][3] A substantial body of research has demonstrated the aberrant and high-level expression of GD3 on the surface of various cancer cells, including melanoma, neuroblastoma, gliomas, and certain types of breast cancer.[2][3][4] This restricted expression pattern in healthy adult tissues makes GD3 an attractive biomarker and a promising target for cancer immunotherapy.[5][6]

The functional roles of GD3 in cancer are multifaceted, contributing to key aspects of tumor progression such as proliferation, invasion, metastasis, and angiogenesis.[4][6][7] Its involvement in critical signaling pathways underscores its importance as a therapeutic target. The development of monoclonal antibodies with high specificity for GD3 has provided invaluable tools for both basic research and clinical applications, enabling its precise detection and targeting.[8][9]

The Cornerstone of Detection: Anti-GD3 Monoclonal Antibodies

The specificity of monoclonal antibodies makes them indispensable for the accurate detection of GD3. Several anti-GD3 mAbs have been developed and characterized, each with unique properties. A well-known example is the R24 antibody, a murine IgG3 mAb that has been extensively used in research and clinical studies.[10] Another notable antibody is KM641, also a murine IgG3, which has demonstrated high binding affinity to GD3 and potent anti-tumor activity.[8][9] The choice of mAb will depend on the specific application, the required sensitivity, and the nature of the sample being analyzed.

Below is a comparative overview of commonly used anti-GD3 monoclonal antibodies. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and recommended applications.

| Characteristic | Clone R24 | Clone KM641 | Clone DSG-1 |

| Isotype | Mouse IgG3 | Mouse IgG3 | Mouse IgM |

| Antigen Specificity | Disialoganglioside GD3 | Disialoganglioside GD3 | Disialoganglioside GD3 |

| Validated Applications | Flow Cytometry, IHC, ELISA, Functional Assays[5] | ELISA, Immunofluorescence, In vivo tumor suppression[6][8] | Immunohistochemistry[4] |

| Reported Reactivity | Human, Mouse, Rat | Human | Rat[4] |

| Key Features | Well-characterized, used in clinical trials.[10] | High binding affinity.[6][8] | Demonstrated utility in nervous system tissue.[4] |

Visualizing the Foundation: GD3 Structure and Biosynthesis

Understanding the structure and synthesis of GD3 is crucial for appreciating the principles of its detection.

Caption: Simplified diagram of the GD3 biosynthetic pathway and its molecular structure.

Application Protocols

The following sections provide detailed, step-by-step protocols for the detection of GD3 using monoclonal antibodies in three common applications: Immunohistochemistry (IHC), Flow Cytometry, and Enzyme-Linked Immunosorbent Assay (ELISA).

Application 1: Immunohistochemical (IHC) Detection of GD3 in Tissues

IHC allows for the visualization of GD3 expression within the morphological context of a tissue, providing valuable spatial information.

Principle: An anti-GD3 primary antibody binds to GD3 in a tissue section. This binding is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore. The enzyme catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of antigen expression, which can be visualized under a microscope.

Caption: A streamlined workflow for the immunohistochemical detection of GD3.

Protocol for Paraffin-Embedded Tissues:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Rehydrate through a graded series of ethanol solutions (100%, 95%, 80%, 70%) for 3-5 minutes each.[11]

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Blocking Endogenous Peroxidase:

-

Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.[12]

-

Rinse with PBS.

-

-

Blocking Non-Specific Binding:

-

Incubate sections with a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the anti-GD3 monoclonal antibody to its optimal concentration in blocking buffer.

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 changes for 5 minutes each).

-

Incubate with a biotinylated or enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (ABC) reagent.

-

Wash with PBS.

-

Incubate with a chromogenic substrate (e.g., DAB) until the desired color intensity develops.[3]

-

-

Counterstaining:

-

Counterstain with hematoxylin to visualize cell nuclei.[3]

-

Rinse with water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol and clear in xylene.[3]

-

Mount with a permanent mounting medium.

-

Troubleshooting Common IHC Issues for GD3 Detection:

| Problem | Possible Cause | Solution |

| No/Weak Staining | Inadequate antigen retrieval | Optimize retrieval method (time, temperature, buffer pH). |

| Primary antibody concentration too low | Titrate the primary antibody to determine the optimal concentration.[10] | |

| Improper tissue fixation | Ensure appropriate fixation time and method.[13] | |

| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent.[14] |

| Endogenous peroxidase activity | Ensure complete quenching with H2O2.[12] | |

| Primary antibody concentration too high | Reduce the primary antibody concentration.[10] | |

| Uneven Staining | Incomplete deparaffinization | Use fresh xylene and ensure adequate incubation times.[12] |

| Tissue drying out during staining | Keep slides moist throughout the procedure. |

Application 2: Flow Cytometric Analysis of Cell Surface GD3

Flow cytometry is a powerful technique for the quantitative analysis of GD3 expression on the surface of single cells in a heterogeneous population.

Principle: Cells in suspension are incubated with a fluorescently labeled anti-GD3 primary antibody or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody. The cells are then passed through a flow cytometer, where a laser excites the fluorophore, and the emitted light is detected, allowing for the quantification of GD3-positive cells and the intensity of expression.

Caption: A standard workflow for analyzing cell surface GD3 expression by flow cytometry.

Protocol for Cell Surface Staining:

-

Cell Preparation:

-

Prepare a single-cell suspension from cultured cells or tissues. For adherent cells, use a non-enzymatic cell dissociation solution to minimize damage to surface antigens.[15]

-

Wash cells with cold PBS or flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS).

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.[16]

-

-

Fc Receptor Blocking:

-

To prevent non-specific binding of antibodies to Fc receptors, incubate cells with an Fc blocking reagent (e.g., purified anti-CD16/CD32 for mouse cells or human Fc block) for 10-15 minutes at 4°C.[2]

-

-

Primary Antibody Staining:

-

Secondary Antibody Staining (if using an unconjugated primary):

-

Wash the cells twice with cold staining buffer.

-

Resuspend the cells in 100 µL of staining buffer containing the fluorescently labeled secondary antibody.

-

Incubate for 20-30 minutes at 4°C in the dark.[16]

-

-

Washing and Resuspension:

-

Wash the cells twice with cold staining buffer.[16]

-

Resuspend the final cell pellet in 300-500 µL of staining buffer for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Include appropriate controls, such as unstained cells and isotype controls, to set gates and assess background fluorescence.

-

Analyze the data using appropriate software to determine the percentage of GD3-positive cells and their mean fluorescence intensity.

-

Optimizing Antibody Concentration (Titration):

It is critical to titrate each new lot of anti-GD3 antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[8][17][18][19]

-

Prepare a series of dilutions of the anti-GD3 antibody (e.g., a two-fold serial dilution).[20]

-

Stain a fixed number of cells with each dilution.

-

Analyze the samples by flow cytometry and calculate the Stain Index for each concentration.

-

The optimal concentration is the one that gives the highest Stain Index (brightest positive signal with the lowest background).[20]

Application 3: Enzyme-Linked Immunosorbent Assay (ELISA) for GD3 Quantification

ELISA is a plate-based assay that can be adapted to quantify GD3 in purified samples or cell lysates.

Principle: In a direct ELISA for GD3, purified ganglioside or a cell lysate containing GD3 is coated onto the wells of a microplate. An enzyme-conjugated anti-GD3 antibody is then added, which binds to the immobilized GD3. After washing away unbound antibody, a substrate is added, and the resulting color change is proportional to the amount of GD3 present. A competitive ELISA format can also be used for quantification.

Caption: A schematic of the direct ELISA workflow for GD3 quantification.

Protocol for Direct GD3 ELISA:

-

Antigen Coating:

-

Washing and Blocking:

-

Detection Antibody Incubation:

-

Wash the plate as described above.

-

Add the enzyme-conjugated anti-GD3 antibody, diluted in blocking buffer, to each well.

-

Incubate for 1-2 hours at room temperature.[22]

-

-

Substrate Reaction and Measurement:

Sample Preparation for ELISA:

-

Serum/Plasma: Collect blood and separate the serum or plasma by centrifugation. Samples can be stored at -80°C.[7]

-

Tissue Homogenates: Homogenize tissues in a suitable buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.[23][24]

-

Cell Lysates: Lyse cells using appropriate lysis buffers. The choice of buffer may need to be optimized to ensure efficient extraction of gangliosides.

Conclusion

The detection of disialoganglioside GD3 using monoclonal antibodies is a cornerstone of research in neurobiology and oncology. The applications detailed in this guide—Immunohistochemistry, Flow Cytometry, and ELISA—provide robust and versatile methods for investigating the expression and function of this important molecule. By understanding the principles behind these techniques and adhering to optimized protocols, researchers can generate reliable and reproducible data, paving the way for new discoveries and therapeutic strategies targeting GD3.

References

-

AFG Scientific. Human anti ganglioside D3 (GD3) antibody Elisa Kit. AFG Scientific. Accessed February 11, 2026. [Link]

-

Elabscience. Cell Surface Flow Cytometry Staining Protocol. Elabscience. Published March 22, 2021. [Link]

-

Kotani, M., Kawashima, I., Ozawa, H., Terashima, T., & Tai, T. (1994). Immunohistochemical demonstration of ganglioside GD3 in the central nervous system. Neuroscience research, 19(2), 119–124. [Link]

-

ResearchGate. GD3 detection by ELISA. A, chromatographic analysis of GM3 and GD3... ResearchGate. Accessed February 11, 2026. [Link]

-

Triozzi, P. L., Shah, J. J., Wang, W. Q., Aldrich, W., Edberg, J. C., Su, K., Carlisle, R., Conry, R., LoBuglio, A. F., & Forero, A. (2006). Anti-GD3 monoclonal antibody effects on lymphocytes and antibody-dependent cellular cytotoxicity. Cancer biotherapy & radiopharmaceuticals, 21(6), 553–560. [Link]

-

Immunohistochemistry(IHC) Protocol. GenScript. Accessed February 11, 2026. [Link]

-

IHC Troubleshooting. Dako. Accessed February 11, 2026. [Link]

-

Ohta, S., Honda, A., Tokutake, Y., Yoshida, H., & Hanai, N. (1993). Antitumor effects of a novel monoclonal antibody with high binding affinity to ganglioside GD3. Cancer immunology, immunotherapy, 36(4), 260–266. [Link]

-

Reaman, G. H., Taylor, B. J., & Merritt, W. D. (1990). Anti-GD3 Monoclonal Antibody Analysis of Childhood T-Cell Acute Lymphoblastic Leukemia: Detection of a Target Antigen for Antibody-mediated Cytolysis. Cancer Research, 50(1), 202-205. [Link]

- Ohta S, Honda A, Tokutake Y, Yoshida H, Hanai N. Antitumor effects of a novel monoclonal antibody with high binding affinity to ganglioside GD3. Cancer Immunol Immunother. 1993;36(4):260-6. doi: 10.1007/BF01740908. PMID: 8439988.

-

Hedberg, K. M., Dellheden, B., Wikstrand, C. J., & Fredman, P. (2000). Monoclonal anti-GD3 antibodies selectively inhibit the proliferation of human malignant glioma cells in vitro. Glycoconjugate journal, 17(10), 717–726. [Link]

-

OriGene Technologies. IHC Troubleshooting. OriGene Technologies. Accessed February 11, 2026. [Link]

-

Leinco Technologies. Titration of Antibodies – The Basic Flow Cytometry Staining Protocol. Leinco Technologies. Accessed February 11, 2026. [Link]

-

BosterBio. IHC Protocol | Step-by-Step Immunohistochemistry Guide. BosterBio. Accessed February 11, 2026. [Link]

-

Creative Diagnostics. Direct ELISA Protocol. Creative Diagnostics. Accessed February 11, 2026. [Link]

-

AMSBIO. Goat Anti-Ganglioside M3 Antibody (Anti-GM3) Elisa kit. AMSBIO. Accessed February 11, 2026. [Link]

-

Bio-Rad. Antibody Titration in Flow Cytometry. Bio-Rad. Accessed February 11, 2026. [Link]

-

JKU. Antibody Titration for Flow Cytometry. JKU. Published July 25, 2024. [Link]

-

Villanueva-Cabello, T. M., & Martinez-Duncker, I. (2016). Preparation of CD4+ T Cells for Analysis of GD3 and GD2 Ganglioside Membrane Expression by Microscopy. Journal of visualized experiments : JoVE, (117), 54569. [Link]

-

Elabscience. Preparation of Tissue Samples for Metabolism Assays. YouTube. Published June 23, 2021. [Link]

-

Villanueva-Cabello, T. M., & Martinez-Duncker, I. (2016). Preparation of CD4+ T Cells for Analysis of GD3 and GD2 Ganglioside Membrane Expression by Microscopy. Journal of Visualized Experiments, (117). [Link]

-

Ye, H., Li, Y., & Liu, Y. (2018). Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review. Frontiers in plant science, 9, 1393. [Link]

Sources

- 1. genetex.com [genetex.com]

- 2. Cell Surface Flow Cytometry Staining Protocol [elabscience.com]

- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 4. Immunohistochemical demonstration of ganglioside GD3 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]